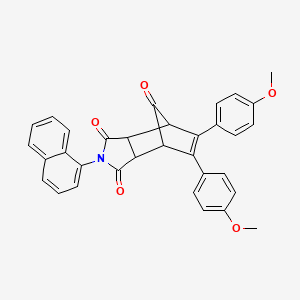![molecular formula C28H20Br2Cl2N2O4 B15013983 4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is a complex organic compound characterized by multiple halogen substitutions and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol typically involves multiple steps, including halogenation, condensation, and coupling reactions. The process begins with the halogenation of phenolic compounds, followed by the formation of imine linkages through condensation reactions. The final product is obtained through a series of coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine and chlorine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxyaniline
- 4-Bromo-2-[(E)-({4’-[(E)-[(4-bromoanilino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
4-Bromo-2-[(E)-({4’-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3’-dimethoxy-[1,1’-biphenyl]-4-YL}imino)methyl]-6-chlorophenol is unique due to its specific combination of halogen substitutions and aromatic structures, which confer distinct chemical and physical properties. These unique features make it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C28H20Br2Cl2N2O4 |
|---|---|
Peso molecular |
679.2 g/mol |
Nombre IUPAC |
4-bromo-2-[[4-[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-chlorophenol |
InChI |
InChI=1S/C28H20Br2Cl2N2O4/c1-37-25-9-15(3-5-23(25)33-13-17-7-19(29)11-21(31)27(17)35)16-4-6-24(26(10-16)38-2)34-14-18-8-20(30)12-22(32)28(18)36/h3-14,35-36H,1-2H3 |
Clave InChI |
NXBZUBJKKGONFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)OC)N=CC4=C(C(=CC(=C4)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B15013903.png)
![N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15013905.png)
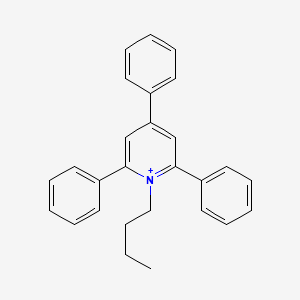
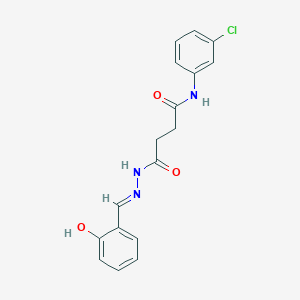
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)
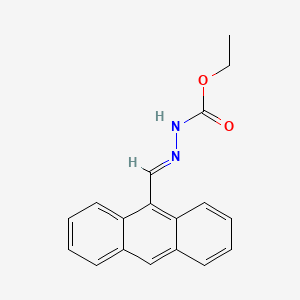
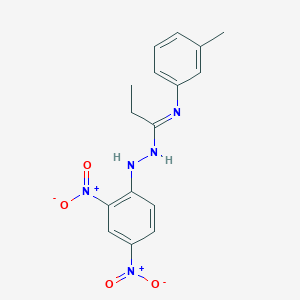
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
